molecular formula C15H16N4OS2 B1238897 3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

Cat. No.: B1238897
M. Wt: 332.4 g/mol
InChI Key: KOPHRAJFSWLCSC-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[4-oxo-5-(thiophen-2-ylmethylidene)-2-thiazolyl]-1-piperazinyl]propanenitrile is a N-alkylpiperazine.

Scientific Research Applications

Anticancer Potential

A study revealed the anticancer activity of polyfunctional substituted 1,3-thiazoles, which is structurally related to the compound . These substances showed significant in vitro efficacy against various cancer cell lines, indicating their potential in cancer treatment research (Turov, 2020).

Antimicrobial and Antiviral Activities

Compounds with a similar structure demonstrated significant antimicrobial and antiviral activities. For instance, certain piperazine-based 1,3-thiazole derivatives have shown promising results against Tobacco mosaic virus and various microbial strains (Reddy et al., 2013).

Applications in Antidepressant Research

Several studies focused on derivatives of 3-[4-(aryl)piperazin-1-yl]propane, which are structurally related to the compound , highlighting their potential as antidepressants. These studies emphasize dual action at serotonin receptors and transporters, a promising approach for new antidepressant drugs (Martínez et al., 2001).

Anti-inflammatory Properties

Certain derivatives have been synthesized and evaluated for anti-inflammatory activity. These compounds, sharing structural similarities with the target compound, showed significant in-vitro and in-vivo anti-inflammatory effects (Ahmed et al., 2017).

Synthesis and Pharmacological Evaluation

Research also includes the synthesis and pharmacological evaluation of related compounds, focusing on their potential therapeutic applications. This includes exploring various derivatives and evaluating their biological activities, which could be relevant for the compound (Kumar et al., 2017).

Properties

Molecular Formula

C15H16N4OS2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

InChI

InChI=1S/C15H16N4OS2/c16-4-2-5-18-6-8-19(9-7-18)15-17-14(20)13(22-15)11-12-3-1-10-21-12/h1,3,10-11H,2,5-9H2/b13-11-

InChI Key

KOPHRAJFSWLCSC-QBFSEMIESA-N

Isomeric SMILES

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C/C3=CC=CS3)/S2

SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CS3)S2

Canonical SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CS3)S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
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3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
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3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
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3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
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3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

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